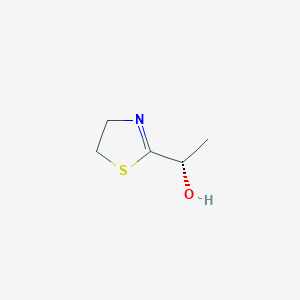
(1S)-1-(4,5-Dihydro-1,3-thiazol-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4,5-Dihidro-1,3-tiazol-2-il)etan-1-ol es un compuesto orgánico con una estructura única que incluye un anillo de tiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1S)-1-(4,5-Dihidro-1,3-tiazol-2-il)etan-1-ol típicamente implica la reacción de un derivado de tiazol con un alcohol apropiado. Las condiciones de reacción a menudo requieren un catalizador y ajustes específicos de temperatura y presión para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. El proceso puede incluir pasos como la purificación y el control de calidad para garantizar que el producto final cumpla con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de reacciones
(1S)-1-(4,5-Dihidro-1,3-tiazol-2-il)etan-1-ol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede convertir el grupo alcohol en un grupo carbonilo.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El anillo de tiazol puede participar en reacciones de sustitución, lo que lleva a la formación de nuevos compuestos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados de tiazol.
Aplicaciones Científicas De Investigación
(1S)-1-(4,5-Dihidro-1,3-tiazol-2-il)etan-1-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con las interacciones enzimáticas y las vías metabólicas.
Industria: El compuesto se puede utilizar en la producción de diversos productos químicos y materiales.
Mecanismo De Acción
El mecanismo de acción de (1S)-1-(4,5-Dihidro-1,3-tiazol-2-il)etan-1-ol implica su interacción con objetivos moleculares específicos. El anillo de tiazol puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados de tiazol, como el propio tiazol, la 2-aminotiazol y la 4-metiltiazol. Estos compuestos comparten similitudes estructurales, pero pueden tener diferentes propiedades químicas y biológicas.
Unicidad
(1S)-1-(4,5-Dihidro-1,3-tiazol-2-il)etan-1-ol es único debido a su estereoquímica específica y la presencia de un anillo de tiazol y un grupo alcohol.
Propiedades
Número CAS |
496782-97-9 |
|---|---|
Fórmula molecular |
C5H9NOS |
Peso molecular |
131.20 g/mol |
Nombre IUPAC |
(1S)-1-(4,5-dihydro-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H9NOS/c1-4(7)5-6-2-3-8-5/h4,7H,2-3H2,1H3/t4-/m0/s1 |
Clave InChI |
IOZOUUUQYPXUAJ-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C1=NCCS1)O |
SMILES canónico |
CC(C1=NCCS1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane](/img/structure/B12573291.png)
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573297.png)
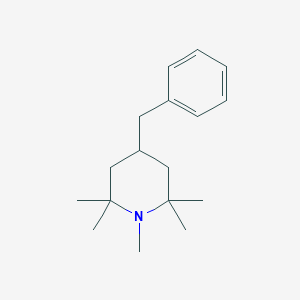
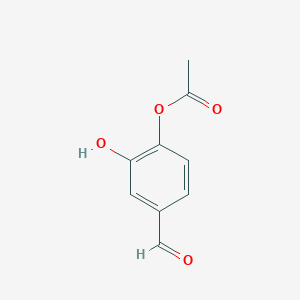
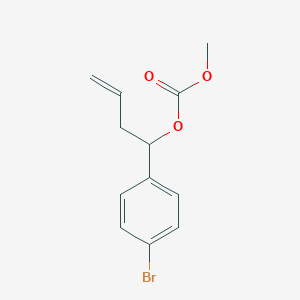
![2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene](/img/structure/B12573317.png)
![Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl-](/img/structure/B12573339.png)
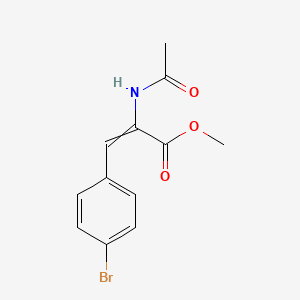
![2-[(3-Chlorophenyl)methyl]benzene-1,4-diol](/img/structure/B12573349.png)

![7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B12573372.png)
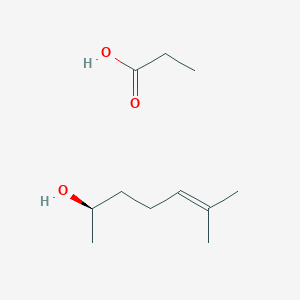
![2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12573380.png)
![Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-](/img/structure/B12573383.png)
